1-Tert-butyl-4-nitrocyclohexane
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Overview
Description
1-Tert-butyl-4-nitrocyclohexane is an organic compound featuring a cyclohexane ring substituted with a tert-butyl group at the first position and a nitro group at the fourth position
Preparation Methods
The synthesis of 1-tert-butyl-4-nitrocyclohexane can be achieved through several methods. One common approach involves the nitration of cyclohexane using tert-butyl nitrite as a nitrating agent, catalyzed by N-hydroxyphthalimide under atmospheric pressure . This method is favored for its high selectivity and mild reaction conditions. Industrial production methods may involve similar nitration processes, optimized for large-scale production.
Chemical Reactions Analysis
1-Tert-butyl-4-nitrocyclohexane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to a hydroxylamine or an amine under specific conditions.
Substitution: The nitro group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or alcohols.
Scientific Research Applications
1-Tert-butyl-4-nitrocyclohexane has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: It is used in studies involving the modification of biological molecules.
Medicine: Research explores its potential as a building block for pharmaceuticals.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-tert-butyl-4-nitrocyclohexane exerts its effects involves the interaction of its functional groups with molecular targets. The nitro group can participate in redox reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various molecular pathways, depending on the specific application and context .
Comparison with Similar Compounds
1-Tert-butyl-4-nitrocyclohexane can be compared with other substituted cyclohexanes, such as:
1-Tert-butyl-4-methylcyclohexane: Similar in structure but with a methyl group instead of a nitro group.
1-Tert-butyl-4-chlorocyclohexane: Contains a chlorine atom instead of a nitro group.
1-Tert-butyl-4-hydroxycyclohexane: Features a hydroxyl group in place of the nitro group. These compounds share the cyclohexane ring and tert-butyl substitution but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
CAS No. |
31970-06-6 |
---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-tert-butyl-4-nitrocyclohexane |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h8-9H,4-7H2,1-3H3 |
InChI Key |
ITQUGHDCTPAINF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)[N+](=O)[O-] |
Origin of Product |
United States |
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